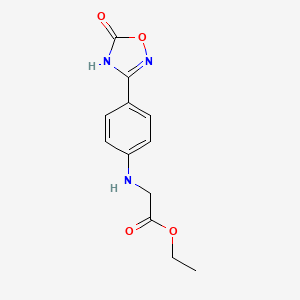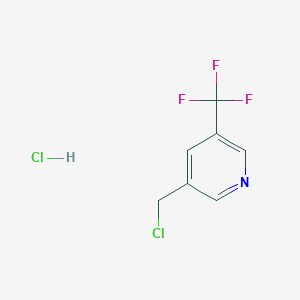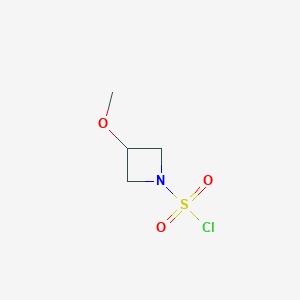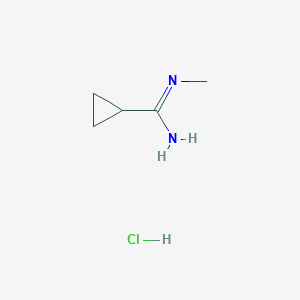![molecular formula C14H15ClN6O B1462389 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine CAS No. 1188305-13-6](/img/structure/B1462389.png)
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine
Overview
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C14H15ClN6O and its molecular weight is 318.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Molecular Characterization
The chemical structure and molecular properties of compounds similar to 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine have been extensively studied, revealing intricate details about their physical and chemical behaviors. For instance, compounds with oxadiazole and pyrazole rings show specific structural characteristics and interactions, including hydrogen bonding and molecular conformations, contributing to their potential applications in medicinal chemistry and materials science. Studies provide insights into their molecular structure through spectroscopic methods and quantum chemical calculations, aiding in the understanding of their reactivity and stability (A. Viji et al., 2020; K. Al‐Zaydi, 2009).
Biological Activities and Potential Applications
Several derivatives of this compound have been synthesized and assessed for their biological activities, highlighting the potential applications of these compounds in therapeutic and antimicrobial domains. For example, derivatives have been evaluated for their antitubercular activities, showing promising results against Mycobacterium tuberculosis. This suggests potential for the development of new antitubercular agents based on this scaffold. Moreover, the compounds have been investigated for their antioxidant activities, although the results indicate poor antioxidant performance, suggesting specificity in their biological activities (K. Prathap et al., 2014).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical studies have provided valuable insights into the interaction mechanisms and electronic structure of these compounds, facilitating the understanding of their biological activities. Such computational studies help predict the binding affinity of these molecules to biological targets, offering a foundation for rational drug design and optimization. Investigations include analyzing molecular parameters, charge transfer mechanisms, and interaction energies, which are crucial for assessing the biological efficacy of potential therapeutic agents (A. Viji et al., 2020).
Antimicrobial and Anticancer Potentials
Research has explored the antimicrobial and anticancer potentials of oxadiazole and pyrazole derivatives, identifying compounds with significant activity against various bacterial and fungal strains, as well as cancer cell lines. These findings underscore the versatility of the this compound scaffold in developing new agents for treating infectious diseases and cancer. The structure-activity relationships derived from these studies guide the synthesis of more potent and selective analogs (H. Hafez et al., 2016).
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-propan-2-yl-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-7(2)17-13-10(11(16)19-20-13)14-18-12(21-22-14)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H4,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHSSXRXVMRSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




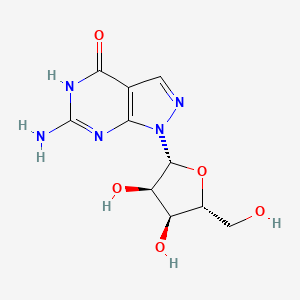
![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)

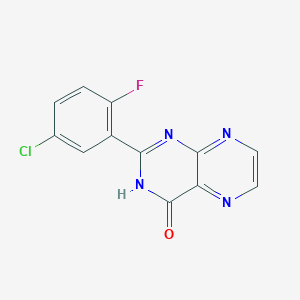
![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)
![N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide](/img/structure/B1462321.png)
